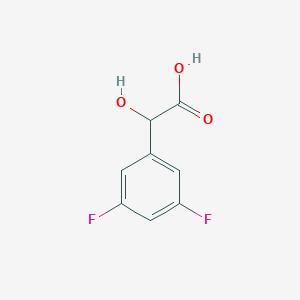
N-1-Sulfooxy-2-benzoylaminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-Sulfooxy-2-benzoylaminofluorene, commonly known as SBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. SBF is a derivative of benzoylaminofluorene and is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of SBF involves the sulfonation of tyrosine residues in proteins and DNA. SBF reacts with the hydroxyl group of tyrosine residues, resulting in the formation of a sulfonate group. This modification can alter the structure and function of proteins and DNA, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
SBF has been shown to have various biochemical and physiological effects. The sulfonation of tyrosine residues in proteins can alter protein structure and function, leading to changes in enzymatic activity, protein-protein interactions, and cellular signaling pathways. The sulfonation of DNA can also affect DNA-protein interactions, leading to changes in gene expression and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using SBF in lab experiments is its selectivity towards tyrosine residues. This property allows for the specific modification of proteins and DNA, without affecting other amino acids or nucleotides. Another advantage is its ease of synthesis and purification, making it readily available for research studies. However, one of the limitations of using SBF is its potential toxicity towards cells and tissues. SBF can cause cellular damage and induce oxidative stress, leading to cell death.
Direcciones Futuras
For the research of SBF include the development of new methods for selective sulfonation, exploration of physiological and pathological implications, and the development of new fluorescent probes and labeling techniques.
Métodos De Síntesis
SBF is synthesized through a chemical process that involves the reaction of benzoylaminofluorene with sodium bisulfite. The reaction results in the formation of SBF, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis method of SBF is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
SBF has been extensively used in biochemical research due to its ability to modify proteins and nucleic acids. SBF is a sulfonating agent that can selectively sulfonate tyrosine residues in proteins and DNA. This property of SBF has been utilized in various research studies, including the modification of protein structure, protein-protein interactions, and DNA-protein interactions. SBF has also been used in the synthesis of fluorescent probes and labeling of proteins.
Propiedades
Número CAS |
131657-39-1 |
|---|---|
Nombre del producto |
N-1-Sulfooxy-2-benzoylaminofluorene |
Fórmula molecular |
C20H15NO5S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(2-benzamido-9H-fluoren-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C20H15NO5S/c22-20(13-6-2-1-3-7-13)21-18-11-10-16-15-9-5-4-8-14(15)12-17(16)19(18)26-27(23,24)25/h1-11H,12H2,(H,21,22)(H,23,24,25) |
Clave InChI |
GMTIUVWLLAZWIE-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)NC(=O)C4=CC=CC=C4)OS(=O)(=O)O |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)NC(=O)C4=CC=CC=C4)OS(=O)(=O)O |
Otros números CAS |
131657-39-1 |
Sinónimos |
N-1-sulfooxy-2-benzoylaminofluorene N-1-sulfooxy-2-benzoylaminofluorene, potassium salt NS-2-BAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

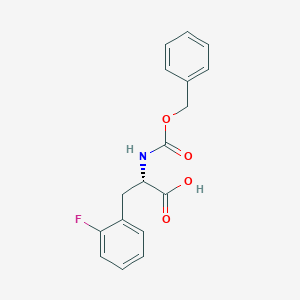
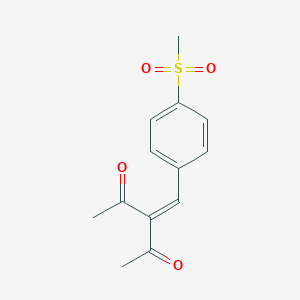
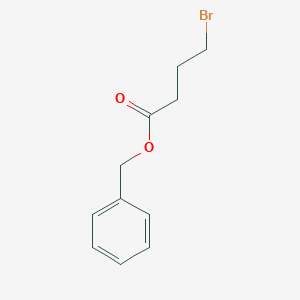
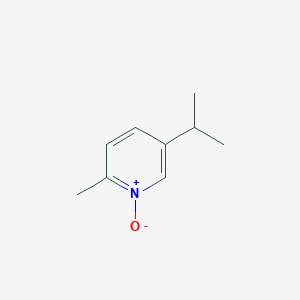
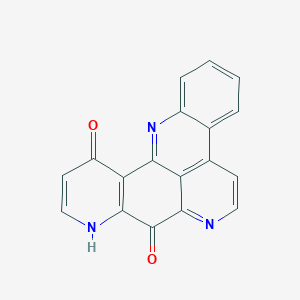
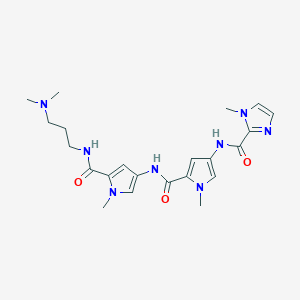
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
